

chlormadinone acetate progesterone derivative

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Chlormadinone

CAS No.: 1961-77-9

Cat. No.: S627573

Get Quote

Fundamental Profile of Chlormadinone Acetate

The table below summarizes the core characteristics of CMA.

Attribute	Description
Chemical Class	Progestin; 17 α -Hydroxyprogesterone derivative (also known as a pregnane) [1] [2].
Molecular Formula	C ₂₃ H ₂₉ ClO ₄ [3].
Mechanism of Action	High-affinity agonist of the progesterone receptor (PR) [4] [3]. Competitive antagonist of the androgen receptor (AR) [4] [3]. Antigonadotropic effect (suppresses gonadotropin secretion) [4] [3]. Weak glucocorticoid activity; no anti-mineralocorticoid activity [4] [3].
Primary Medical Uses	Combined oral contraceptive (with Ethinyl Estradiol) [4] [5]. Menopausal Hormone Therapy (with an estrogen) [3]. Treatment of androgen-dependent conditions (e.g., acne, hirsutism) [3] [5]. Treatment of prostate cancer and benign prostatic hyperplasia (high-dose, in some countries) [3].
Key Pharmacodynamic Properties	Strong progestogenic effect [4]. Anti-estrogenic effect [3]. Anti-androgenic effect (dose-dependent; competitive AR antagonism & 5 α -reductase inhibition) [4].

Therapeutic Applications and Dosage

CMA's therapeutic use varies significantly with dosage, from low-dose contraception to high-dose management of prostate disease.

Therapeutic Indication	Typical Dosage & Regimen	Notes & Key Findings
Combined Oral Contraception [3] [5]	2 mg CMA + 0.03 mg Ethinyl Estradiol (EE), taken daily in cycles.	Exhibits high contraceptive efficacy [5]. Provides beneficial effects on androgen-dependent conditions like acne and seborrhea [5].
Menopausal HRT & Gynecological Disorders [3]	2-10 mg/day CMA alone, or 1-2 mg/day in combination with an estrogen for HRT.	Used for conditions like endometriosis, dysfunctional bleeding [3]. In HRT, provides endometrial protection against estrogen-induced hyperplasia [3].
Androgen-dependent Conditions (e.g., acne, hirsutism) [3] [5]	2 mg CMA + 0.03 mg EE in a combined oral contraceptive regimen.	Its anti-androgenic properties help improve skin and hair conditions [3] [5].
Prostate Cancer & Benign Prostatic Hyperplasia [3]	50-100 mg/day CMA alone.	Used primarily in Japan and South Korea as a form of androgen deprivation therapy [3]. Lower risk of hot flashes compared to GnRH analogues [3].

Experimental Evidence in Tissue Regeneration

Recent in vitro studies reveal that CMA promotes differentiation and mineralization in mesenchymal cell types, suggesting potential regenerative applications.

Experimental Protocol: Odontogenic Differentiation in hDPCs [6] [7]

- **Cell Culture:** Human Dental Pulp Cells (hDPCs) were isolated from freshly extracted third molars and cultured in α -MEM medium supplemented with 10% FBS [6].
- **Odontogenic Induction:** Cells were cultured in an odontogenic induction medium (OIM) containing ascorbic acid and β -glycerophosphate [6].
- **CMA Treatment:** Cells were treated with various concentrations of CMA (0.01, 0.1, 1, or 10 μ M) for specified periods [6] [7].
- **Cell Viability Assay:** A Water-Soluble Tetrazolium (WST)-1 assay was performed after 48 hours of CMA treatment to assess cytotoxicity. **Result:** No statistically significant difference in cell viability was found between CMA-treated and control groups [6] [7].
- **Gene Expression Analysis:** Quantitative real-time PCR was used to analyze the expression of odontogenic marker genes after 2, 5, and 7 days of CMA treatment. **Target Genes:** Alkaline Phosphatase (ALP), Osteocalcin (OCN), Dentin Sialophosphoprotein (DSPP), and Dentin Matrix Protein-1 (DMP-1). **Result:** CMA enhanced the expression of all these marker genes in a dose-dependent manner [6] [7].
- **Mineralization Assays:**
 - **ALP Staining:** Conducted after 7 days. **Result:** CMA-treated hDPCs showed increased ALP activity [6].
 - **Alizarin Red Staining:** Conducted after 14 days to detect calcium deposits. **Result:** CMA-treated cells showed increased formation of mineralized nodules compared to controls [6] [7].
- **Protein Analysis:** Western blot analysis was performed on cell lysates after CMA treatment. **Result:** CMA stimulation resulted in the phosphorylation (activation) of Extracellular Signal-Regulated Kinase (ERK). This activation was inhibited by the ERK-specific inhibitor U0126, which also blocked the downstream enhancement of odontogenic differentiation [6] [7].

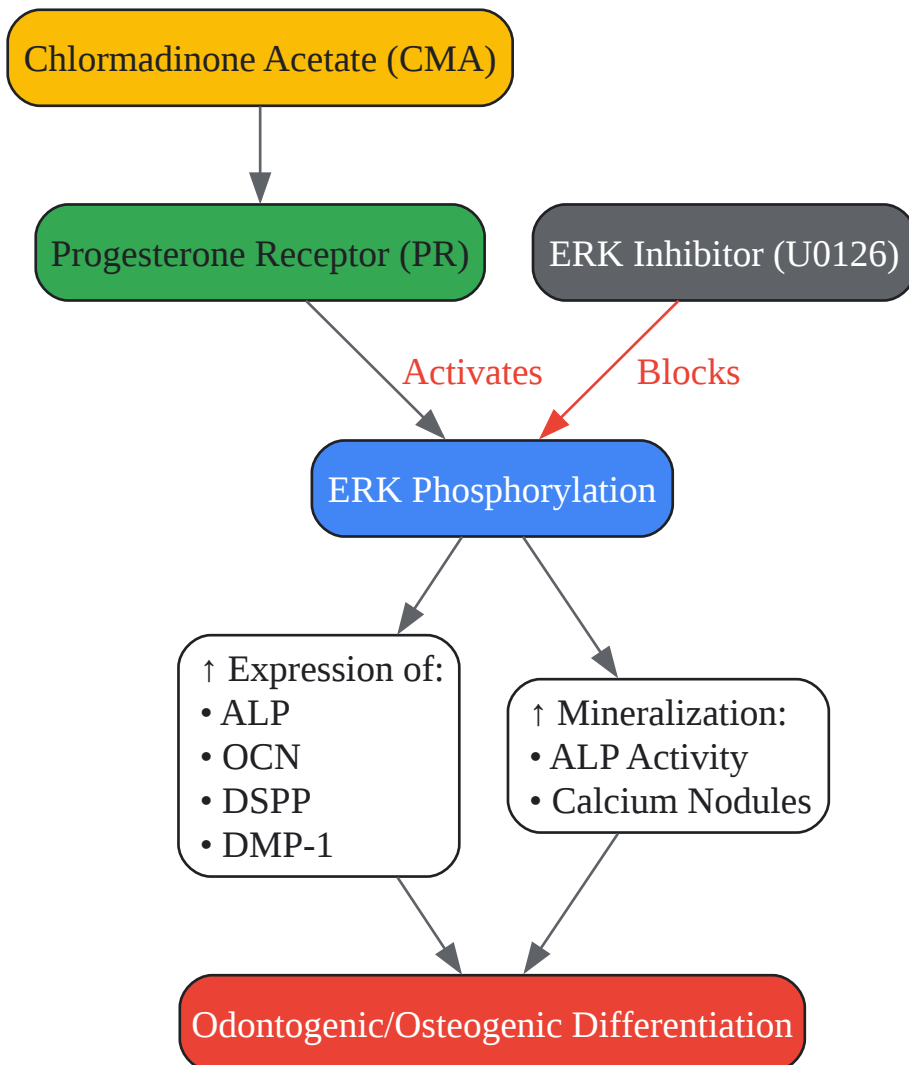
Experimental Protocol: Osteogenic Differentiation in hBMSCs [8]

A complementary study on human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) followed a similar methodology, using osteogenic differentiation conditions.

- **Findings:** CMA promoted osteoblast differentiation and calcium deposition while simultaneously suppressing adipogenesis [8].
- **Signaling Pathway:** The osteogenic effect was also mediated through the activation of the ERK pathway, as inhibition of ERK suppressed CMA-stimulated differentiation [8].

Signaling Pathway and Mechanism

The experimental data from both hDPCs and hBMSCs point to a common signaling mechanism for CMA-induced differentiation, visualized in the diagram below.



Click to download full resolution via product page

CMA activates odontogenic/osteogenic differentiation via the ERK pathway. This pathway illustrates that CMA binds to the progesterone receptor, triggering intracellular signaling that leads to ERK phosphorylation, which ultimately drives the genetic and phenotypic changes associated with differentiation and mineralization [6] [8]. This pathway can be experimentally blocked, confirming its central role.

Conclusion

CMA is a versatile synthetic progestin with a well-defined anti-androgenic profile. Beyond its established uses in contraception and hormone therapy, emerging research highlights a novel role in promoting the differentiation and mineralization of mesenchymal cells through the ERK signaling pathway. This positions CMA as a compelling candidate for further investigation in the fields of dentin-pulp complex regeneration and bone tissue engineering.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Third-Generation Oral Contraceptives: Future Implications of Current ... [medscape.com]
2. Understanding Progestins: From Basics to Clinical ... [mdpi.com]
3. - Wikipedia Chlormadinone acetate [en.wikipedia.org]
4. Profile of the progesterone derivative chlormadinone acetate [pubmed.ncbi.nlm.nih.gov]
5. Efficacy, safety, and patient acceptability of the combined chlormadin [dovepress.com]
6. The effect of chlormadinone acetate on odontogenic ... [pmc.ncbi.nlm.nih.gov]
7. The Effect of Chlormadinone Acetate on Odontogenic ... [pubmed.ncbi.nlm.nih.gov]
8. Chlormadinone acetate promotes osteoblast differentiation ... [sciencedirect.com]

To cite this document: Smolecule. [chlormadinone acetate progesterone derivative]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627573#chlormadinone-acetate-progesterone-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com